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Compound of Interest

Compound Name: Benzaldehyde-2,3,4,5,6-d5

Cat. No.: B125877 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and spectral

characteristics of pentadeuterated benzaldehyde (C₆D₅CHO). The information herein is

intended to support research, development, and quality control activities where this isotopically

labeled compound is utilized, primarily as an internal standard in mass spectrometry-based

quantification methods.

Physicochemical Properties
Pentadeuterated benzaldehyde, also known as benzaldehyde-2,3,4,5,6-d₅, shares many

physical properties with its non-deuterated counterpart, with slight variations due to the

increased mass of deuterium.
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Property Value Reference

Molecular Formula C₇HD₅O [1][2]

Molecular Weight 111.15 g/mol [1][2][3]

Appearance Colorless to pale yellow liquid [4]

Odor Almond-like [4]

Boiling Point 178-179 °C (lit.) [1][2]

Melting Point -26 °C (lit.) [1][2]

Density 1.094 g/mL at 25 °C [1][2]

Refractive Index (n20/D) 1.545 (lit.) [1][2]

Isotopic Purity ≥99 atom % D [1][2]

Spectral Data (Predicted and Inferred)
While experimental spectra for pentadeuterated benzaldehyde are not readily available in

public databases, its spectral characteristics can be accurately predicted based on the well-

documented spectra of benzaldehyde and the known effects of deuteration.

¹H NMR Spectroscopy
In the ¹H NMR spectrum of pentadeuterated benzaldehyde, the most prominent feature will be

the singlet corresponding to the aldehydic proton (-CHO).

Aldehydic Proton (-CHO): A singlet is expected to appear significantly downfield, typically in

the range of δ 9.5-10.5 ppm. This downfield shift is due to the deshielding effect of the

electronegative oxygen atom and the magnetic anisotropy of the benzene ring.[5][6] The

signal will be a singlet as there are no adjacent protons to cause splitting.

Aromatic Region: Due to the substitution of all five aromatic protons with deuterium, there

will be no signals in the aromatic region (typically δ 7.0-8.0 ppm).[5] This lack of aromatic

signals is a key indicator of successful deuteration of the phenyl ring.
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¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show signals for the carbonyl carbon and the aromatic carbons.

Carbonyl Carbon (C=O): A signal is expected in the downfield region, around δ 190-195

ppm, which is characteristic of an aldehyde carbonyl carbon.[7]

Aromatic Carbons: The six aromatic carbons are expected to resonate in the region of δ 120-

140 ppm. Due to the replacement of hydrogen with deuterium, the carbon signals will exhibit

splitting due to C-D coupling. The carbon directly attached to the aldehyde group (C1) will

appear as a singlet, while the deuterated carbons (C2-C6) will likely show multiplets due to

one-bond and two-bond C-D coupling. The exact chemical shifts may be slightly different

from non-deuterated benzaldehyde due to isotopic effects.[7]

Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.

C=O Stretch: A strong absorption band characteristic of the carbonyl group in an aromatic

aldehyde is expected around 1700-1720 cm⁻¹.[8][9]

C-H Stretch (Aldehydic): A medium to weak absorption band is anticipated around 2720-

2820 cm⁻¹.[8]

C-D Stretch (Aromatic): The C-H stretching vibrations of the aromatic ring (typically around

3000-3100 cm⁻¹) will be replaced by C-D stretching vibrations at a lower frequency,

expected in the range of 2200-2300 cm⁻¹.

Aromatic C=C Stretches: Medium intensity bands are expected in the 1450-1600 cm⁻¹

region, corresponding to the carbon-carbon stretching vibrations within the aromatic ring.[8]

Mass Spectrometry (MS)
Mass spectrometry is a key technique for confirming the isotopic enrichment of the compound.

Molecular Ion Peak (M⁺): The molecular ion peak is expected at m/z 111. This is 5 mass

units higher than that of non-deuterated benzaldehyde (m/z 106), confirming the

incorporation of five deuterium atoms.[1][2]
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Fragmentation Pattern: The fragmentation pattern is expected to be similar to that of

benzaldehyde, with characteristic losses. A prominent fragment would be the loss of the

formyl radical (-CHO), resulting in a phenyl cation. For the pentadeuterated analog, this

would correspond to the loss of a -CHO group to give a C₆D₅⁺ fragment at m/z 82. Another

common fragmentation is the loss of a hydrogen radical from the molecular ion, which in this

case would be the aldehydic hydrogen, leading to a fragment at m/z 110.

Experimental Protocols
The following are detailed methodologies for the determination of the key physical

characteristics of pentadeuterated benzaldehyde.

Determination of Boiling Point (Micro Method)
Apparatus: Thiele tube, thermometer (calibrated), capillary tube (sealed at one end), small

test tube, heating oil (e.g., mineral oil), Bunsen burner or heating mantle.

Procedure:

Place a small amount (a few drops) of pentadeuterated benzaldehyde into the small test

tube.

Invert the sealed capillary tube and place it inside the test tube with the open end

submerged in the liquid.

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample

is level with the thermometer bulb.

Suspend the thermometer and test tube assembly in the Thiele tube containing the

heating oil. The oil level should be above the sample but below the opening of the test

tube.

Gently heat the side arm of the Thiele tube with a small flame or heating mantle.

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

Continue heating until a steady stream of bubbles is observed.
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Remove the heat and allow the apparatus to cool slowly.

The boiling point is the temperature at which the bubbling stops and the liquid just begins

to enter the capillary tube. Record this temperature.

Determination of Density
Apparatus: Pycnometer (specific gravity bottle) of a known volume, analytical balance, and a

constant temperature water bath.

Procedure:

Thoroughly clean and dry the pycnometer.

Weigh the empty, dry pycnometer on an analytical balance and record the mass (m₁).

Fill the pycnometer with distilled water and place it in a constant temperature water bath

set to 25 °C until it reaches thermal equilibrium.

Carefully dry the outside of the pycnometer and weigh it. Record the mass (m₂).

Empty and thoroughly dry the pycnometer.

Fill the pycnometer with pentadeuterated benzaldehyde and allow it to equilibrate to 25 °C

in the water bath.

Dry the exterior of the pycnometer and weigh it. Record the mass (m₃).

Calculate the density using the following formula: Density = [(m₃ - m₁) / (m₂ - m₁)] *

Density of water at 25 °C

Determination of Refractive Index
Apparatus: Abbe refractometer, constant temperature water bath, and a light source (e.g.,

sodium lamp).

Procedure:
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Calibrate the Abbe refractometer using a standard liquid with a known refractive index

(e.g., distilled water).

Circulate water from the constant temperature bath at 20 °C through the prisms of the

refractometer.

Place a few drops of pentadeuterated benzaldehyde onto the surface of the measuring

prism.

Close the prisms and allow a few minutes for the sample to reach thermal equilibrium.

Adjust the light source and the mirror to obtain a clear and sharp dividing line in the

eyepiece.

Use the dispersion screw to eliminate any color fringes from the dividing line.

Adjust the measurement knob until the dividing line is centered on the crosshairs.

Read the refractive index from the scale.

Spectroscopic Analysis Protocols
Sample Preparation: Prepare a solution of pentadeuterated benzaldehyde in a suitable

deuterated solvent (e.g., CDCl₃, acetone-d₆) at a concentration of approximately 5-20 mg/mL

in a standard 5 mm NMR tube.

¹H NMR Acquisition:

Insert the sample into the NMR spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity.

Acquire the spectrum using a standard single-pulse experiment. The spectral width should

be set to cover the expected chemical shift range (e.g., 0-12 ppm).

¹³C NMR Acquisition:
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Use the same sample as for ¹H NMR.

Acquire a proton-decoupled ¹³C NMR spectrum. The spectral width should be appropriate

for the expected chemical shifts (e.g., 0-220 ppm). A sufficient number of scans should be

acquired to obtain a good signal-to-noise ratio.

Sample Preparation: As a neat liquid, a thin film can be prepared between two salt plates

(e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be

used by placing a drop of the liquid directly on the ATR crystal.

Acquisition:

Record a background spectrum of the empty salt plates or the clean ATR crystal.

Place the sample on the plates or crystal and acquire the sample spectrum.

The final spectrum is the ratio of the sample spectrum to the background spectrum,

displayed in terms of absorbance or transmittance.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron

Ionization - EI, or Electrospray Ionization - ESI).

Sample Introduction: The sample can be introduced directly via a direct insertion probe or

through a gas chromatograph (GC-MS) for volatile compounds like benzaldehyde.

Acquisition:

For EI-MS, the sample is vaporized and bombarded with a high-energy electron beam to

induce ionization and fragmentation.

The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

The mass spectrum is a plot of ion intensity versus m/z.

Workflow for Physical Characterization
The following diagram illustrates a logical workflow for the comprehensive physical and spectral

characterization of pentadeuterated benzaldehyde.
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Workflow for the Physical Characterization of Pentadeuterated Benzaldehyde

Initial Assessment

Physical Properties Determination Spectroscopic Analysis

Data Analysis and Reporting

Purity Assessment (e.g., GC-MS)

Boiling Point Measurement Melting Point Measurement Density Measurement Refractive Index Measurement NMR Spectroscopy
(1H, 13C) FTIR Spectroscopy Mass Spectrometry

Compile and Tabulate Data

Generate Technical Report

Click to download full resolution via product page

Caption: A logical workflow for the characterization of pentadeuterated benzaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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